

# physical and chemical properties of Butyl cyclopropanesulfonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Butyl cyclopropanesulfonate

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## Butyl Cyclopropanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

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### Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Butyl cyclopropanesulfonate**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document consolidates available data on the compound's properties, outlines a general synthesis methodology, and discusses its potential, though largely unexplored, biological relevance based on the activities of related sulfonate esters. Due to a lack of specific experimental data for **Butyl cyclopropanesulfonate**, some sections on spectral analysis and biological activity are based on established principles for this class of compounds.

### Introduction

**Butyl cyclopropanesulfonate** (CAS No. 83635-12-5) is a sulfonate ester characterized by a cyclopropyl group and a butyl ester moiety. Sulfonate esters are a well-established class of organic compounds recognized for their utility as intermediates in chemical synthesis, primarily due to the excellent leaving group ability of the sulfonate group. The incorporation of a cyclopropyl ring, a common motif in medicinal chemistry, suggests that **Butyl**

**cyclopropanesulfonate** could be a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed summary of its chemical and physical characteristics.

## Physical and Chemical Properties

**Butyl cyclopropanesulfonate** is a colorless oil.<sup>[1]</sup> Its solubility has been noted in organic solvents such as chloroform, dichloromethane, and ethyl acetate.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Butyl Cyclopropanesulfonate**

Property	Value	Source
CAS Number	83635-12-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>3</sub> S	[1]
Molecular Weight	178.25 g/mol	[1]
Appearance	Colorless Oil	[1]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[1]
Boiling Point	296.2 ± 7.0 °C at 760 mmHg	
Flash Point	132.9 ± 18.2 °C	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate	
Storage	Sealed in dry, Room Temperature	

## Synthesis

The synthesis of **Butyl cyclopropanesulfonate** typically involves the reaction of its synthetic precursors: cyclopropanesulfonyl chloride and 1-butanol. While a specific, detailed experimental protocol for this exact reaction is not readily available in the reviewed literature, a general and widely applicable method for the synthesis of sulfonate esters from sulfonyl chlorides and alcohols can be employed.

# General Experimental Protocol for Sulfonate Ester Synthesis

This protocol is adapted from established methods for the synthesis of sulfonate esters.

## Materials:

- Cyclopropanesulfonyl chloride
- 1-Butanol
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, Pyridine)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis

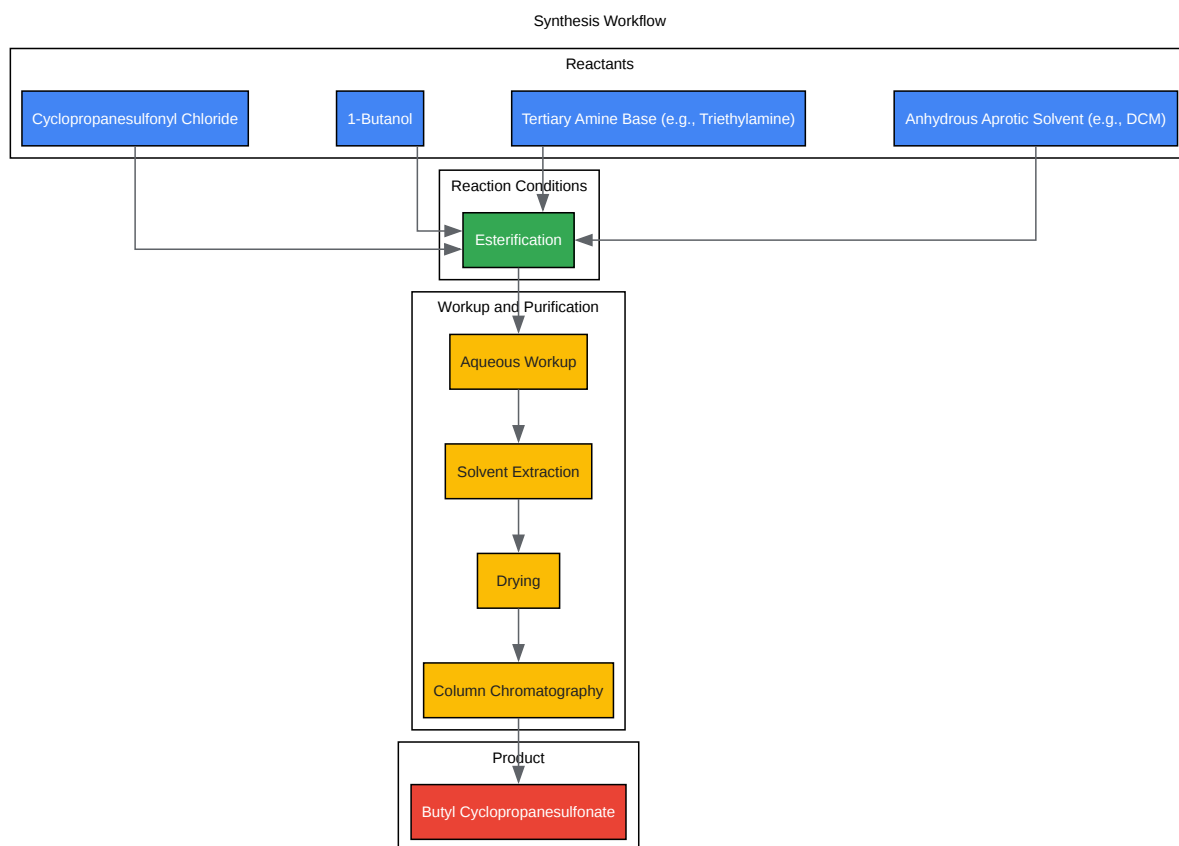
## Procedure:

- To a solution of 1-butanol (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base (1.1-1.5 equivalents).
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add cyclopropanesulfonyl chloride (1.0-1.2 equivalents) to the cooled solution.
- Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude **Butyl cyclopropanesulfonate** by flash column chromatography.

A detailed protocol for the synthesis of the precursor, cyclopropanesulfonyl chloride, from cyclopropylmagnesium bromide and sulfur dioxide followed by reaction with N-chlorosuccinimide has been described.[\[2\]](#)

Experimental Workflow for the Synthesis of **Butyl cyclopropanesulfonate**



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Caption: A generalized workflow for the synthesis of **Butyl cyclopropanesulfonate**.

## Spectral Properties (Predicted)

Direct experimental spectral data (NMR, IR, MS) for **Butyl cyclopropanesulfonate** are not widely available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **Butyl cyclopropanesulfonate** is expected to show distinct signals for the butyl and cyclopropyl protons.

- Butyl group:
  - A triplet corresponding to the -O-CH<sub>2</sub>- protons, shifted downfield due to the adjacent oxygen atom.
  - Multiplets for the two internal -CH<sub>2</sub>- groups.
  - A triplet for the terminal -CH<sub>3</sub> group.
- Cyclopropyl group:
  - A multiplet for the -CH- proton adjacent to the sulfonate group.
  - Complex multiplets for the four protons on the two -CH<sub>2</sub>- groups of the cyclopropyl ring, likely in the upfield region.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments.

- Butyl group: Four distinct signals are expected for the four carbon atoms of the butyl chain. The carbon attached to the oxygen (-O-CH<sub>2</sub>) will be the most downfield.
- Cyclopropyl group: Two signals are anticipated for the cyclopropyl ring: one for the methine carbon (-CH-) attached to the sulfonate group and one for the two equivalent methylene carbons (-CH<sub>2</sub>-). The carbon atoms of the cyclopropyl ring are expected to have characteristic upfield chemical shifts.[3]

## Infrared (IR) Spectroscopy

The IR spectrum of **Butyl cyclopropanesulfonate** will be characterized by strong absorptions indicative of the sulfonate ester group.

- S=O stretching: Two strong absorption bands are expected in the regions of approximately 1350-1400  $\text{cm}^{-1}$  (asymmetric stretch) and 1150-1200  $\text{cm}^{-1}$  (symmetric stretch).
- S-O stretching: A strong absorption band is expected in the region of 900-1000  $\text{cm}^{-1}$ .
- C-H stretching: Absorptions for the C-H bonds of the butyl and cyclopropyl groups will be observed in the 2850-3000  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak  $[\text{M}]^+$  at  $m/z = 178$  would be expected. Common fragmentation patterns for esters and sulfonate esters would likely be observed.

- Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the butyl group.
- Loss of butene: A common rearrangement for butyl esters, leading to a fragment corresponding to cyclopropanesulfonic acid.
- Cleavage of the C-S or S-O bonds: Leading to fragments corresponding to the cyclopropyl cation or butyl sulfate radical cation.

## Biological Activity and Potential Applications in Drug Development

There is currently no specific published research on the biological activity or signaling pathway involvement of **Butyl cyclopropanesulfonate**. However, the broader class of sulfonate esters has been shown to exhibit a range of biological activities, suggesting potential avenues for investigation.

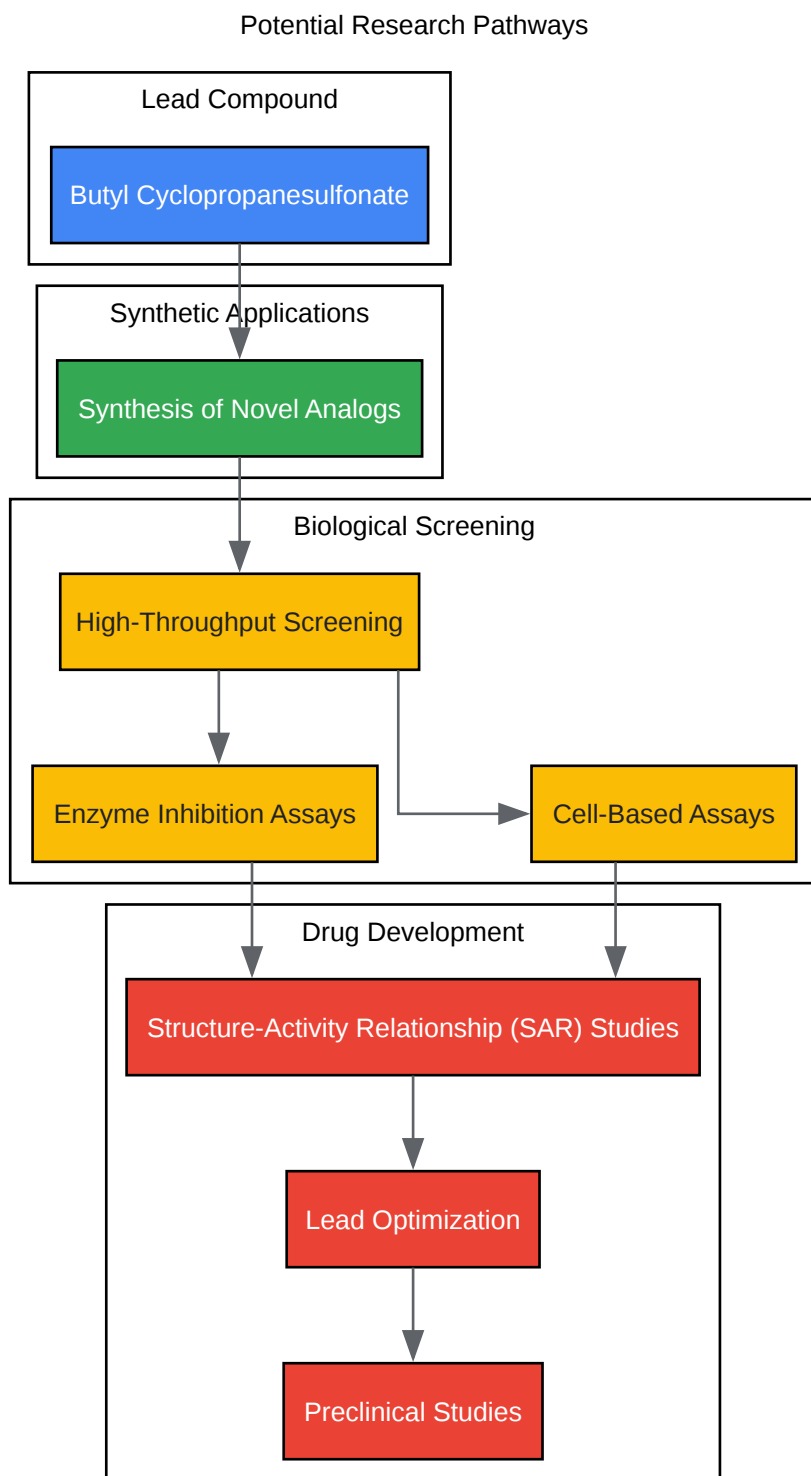
Some sulfonate esters have been reported to possess anticancer, antibacterial, and enzyme inhibitory activities. For instance, certain sulfonate ester derivatives have demonstrated

inhibitory effects against enzymes such as acetylcholinesterase,  $\alpha$ -glycosidase, and carbonic anhydrase. This suggests that **Butyl cyclopropanesulfonate** could be a candidate for screening in various biological assays to explore its therapeutic potential.

The cyclopropane ring is a prevalent structural motif in many approved drugs, valued for its ability to introduce conformational rigidity and modulate metabolic stability and binding affinity. Therefore, **Butyl cyclopropanesulfonate** represents a potentially valuable scaffold for the synthesis of novel drug candidates.

Potential Research Directions for **Butyl cyclopropanesulfonate**





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Caption: Logical flow for investigating the therapeutic potential of **Butyl cyclopropanesulfonate**.

## Conclusion

**Butyl cyclopropanesulfonate** is a chemical intermediate with well-defined physical properties and a clear synthetic route from commercially available precursors. While its specific biological activities have not been reported, its structural features—a reactive sulfonate ester and a medically relevant cyclopropyl group—make it a compound of interest for synthetic and medicinal chemistry research. The data and methodologies presented in this guide are intended to facilitate further investigation into the properties and potential applications of this and related compounds. Future research should focus on obtaining detailed experimental spectral data, exploring its reactivity in various chemical transformations, and screening for biological activity to unlock its full potential in drug discovery and development.

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